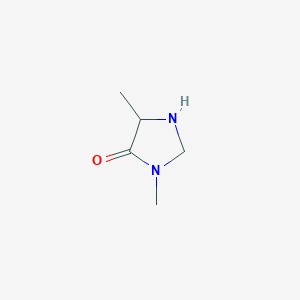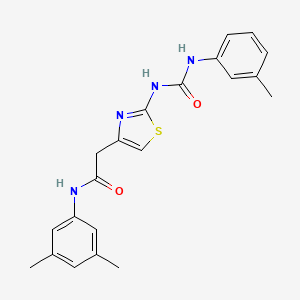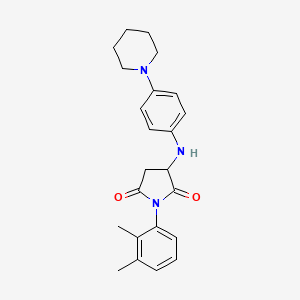
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell signaling pathways that regulate cell growth, survival, and metabolism.
Wirkmechanismus
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide selectively inhibits PKB by binding to its ATP-binding site, preventing its activation and downstream signaling. PKB plays a crucial role in regulating cell survival and proliferation by promoting the activation of various signaling pathways, including the PI3K/4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide/mTOR pathway. Inhibition of PKB leads to the suppression of these pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of human endothelial cells, which play a crucial role in angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is its selectivity for PKB, which minimizes off-target effects. Additionally, it has good pharmacokinetic properties, including high oral bioavailability and good metabolic stability. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and angiogenesis. Finally, there is a need for the development of more potent and selective PKB inhibitors, which could lead to the development of more effective anticancer drugs.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride and morpholine in the presence of a base to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with tert-butylamine and triethylamine to form the tert-butyl ester. The final step involves the reaction of the tert-butyl ester with 2-aminopyrimidine in the presence of a coupling agent to form the target compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is in the field of drug development, particularly in the development of anticancer drugs. PKB is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and proliferation. Several studies have shown that 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide exhibits potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)15-6-4-14(5-7-15)17(24)22-16-12-20-18(21-13-16)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHASNZNPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)

![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)




![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)